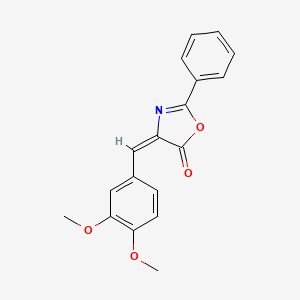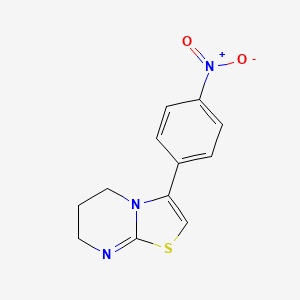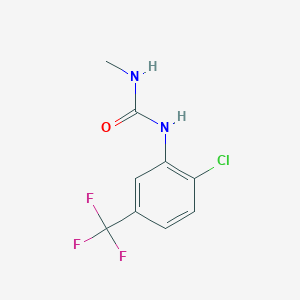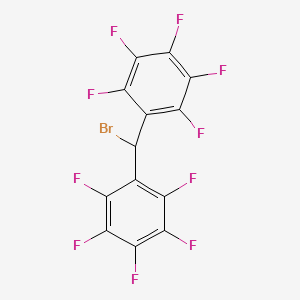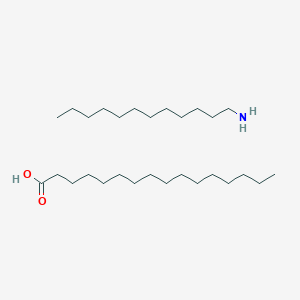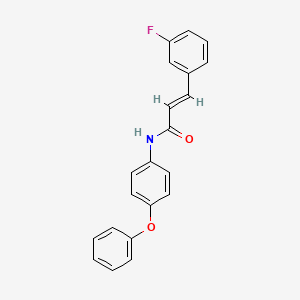
N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide is a chemical compound with the molecular formula C16H24N2O3S and a molecular weight of 324.445 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a sulfonyl group, and a propanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide involves several steps. One common method includes the reaction of cyclohexylamine with 4-methylbenzenesulfonyl chloride to form N-cyclohexyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 2-bromopropanamide under suitable conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide involves its interaction with specific molecular targets. The sulfonyl group in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity to its targets, while the propanamide moiety can influence its solubility and stability .
Comparación Con Compuestos Similares
N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide can be compared with other similar compounds, such as:
N-Cyclohexyl-4-methylbenzenesulfonamide: This compound lacks the propanamide moiety, which may affect its chemical reactivity and biological activity.
N,N-Diethyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide: The presence of diethyl groups instead of the cyclohexyl group can influence the compound’s solubility and interaction with molecular targets.
2-(((4-Methylphenyl)sulfonyl)amino)-N-(1,3-thiazol-2-yl)propanamide: The inclusion of a thiazole ring introduces additional chemical properties and potential biological activities.
Propiedades
Fórmula molecular |
C16H24N2O3S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-[(4-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C16H24N2O3S/c1-12-8-10-15(11-9-12)22(20,21)18-13(2)16(19)17-14-6-4-3-5-7-14/h8-11,13-14,18H,3-7H2,1-2H3,(H,17,19) |
Clave InChI |
QSGSZLNICKPTGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




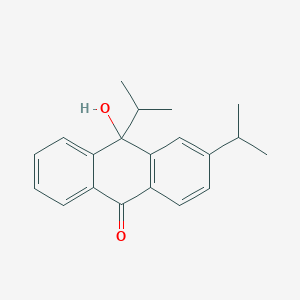
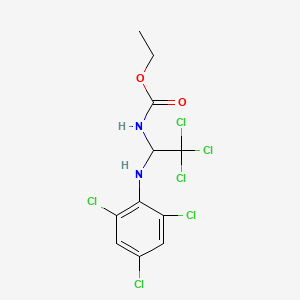

![2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B11958945.png)
![2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione](/img/structure/B11958951.png)

